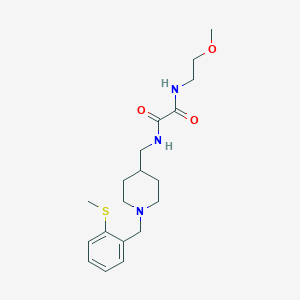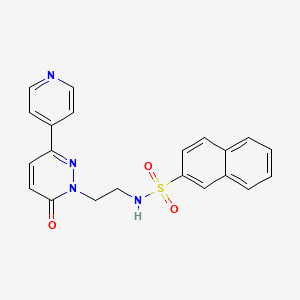
5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a piperazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole, pyrrolidine, and piperazine rings would contribute to the three-dimensional structure of the molecule. The exact structure would depend on the specific arrangement and orientation of these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Pyrrolidine derivatives, for example, have been shown to undergo a variety of chemical reactions .Wirkmechanismus
The mechanism of action of 5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole in lab experiments include its high potency and selectivity, which allows for the investigation of specific signaling pathways and biological processes. However, its complex synthesis process and high cost may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research of 5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole. These include:
1. Investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
2. Developing new synthetic methods to improve the yield and purity of the compound.
3. Investigating its potential as an imaging agent for the detection of cancer cells.
4. Studying its pharmacokinetics and pharmacodynamics to better understand its mechanism of action.
5. Investigating its potential as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesemethoden
The synthesis of 5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole is a complex process that involves several steps. The starting material is 4-(pyrrolidin-1-ylsulfonyl)piperazine, which is reacted with 5-methylisoxazole-4-carbaldehyde in the presence of a catalyst to form the desired product. The yield of the synthesis process is dependent on several factors, including the reaction conditions, catalyst used, and purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-((4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl)methyl)isoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied as a potential imaging agent for the detection of cancer cells.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to note that compounds intended for use in specified quality tests and assays are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .
Eigenschaften
IUPAC Name |
5-methyl-4-[(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-12-13(10-14-20-12)11-15-6-8-17(9-7-15)21(18,19)16-4-2-3-5-16/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJGVQLSILBYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2930019.png)
![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2930021.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide](/img/structure/B2930025.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2930026.png)




![1-[4-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B2930035.png)
![[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2930036.png)

